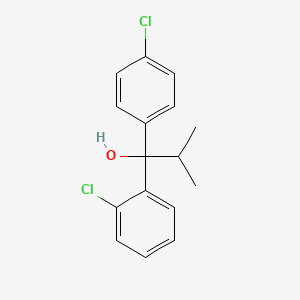
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) is an organotin compound that features a butadiene backbone with two trimethylstannane groups attached at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) typically involves the reaction of buta-1,3-diene with trimethylstannane under specific conditions. One common method involves the use of a platinum catalyst to facilitate the addition of trimethylstannane to the butadiene backbone . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the stannane groups to their corresponding hydrides.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used to replace the trimethylstannane groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized butadiene derivatives.
科学的研究の応用
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotin compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty polymers and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of (Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin moiety. The trimethylstannane groups can coordinate with various metal centers, facilitating catalytic reactions. Additionally, the butadiene backbone can participate in cycloaddition reactions, forming complex cyclic structures .
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds.
2,3-Dimethylbuta-1,3-diene: A substituted butadiene with methyl groups at the 2 and 3 positions.
(Buta-1,3-diene-2,3-diyl)bis(trimethylsilyl): Similar to the target compound but with trimethylsilyl groups instead of trimethylstannane.
Uniqueness
The trimethylstannane groups enhance the compound’s ability to participate in various catalytic and synthetic processes, making it a valuable reagent in both academic and industrial research .
特性
CAS番号 |
91312-27-5 |
|---|---|
分子式 |
C10H22Sn2 |
分子量 |
379.7 g/mol |
IUPAC名 |
trimethyl(3-trimethylstannylbuta-1,3-dien-2-yl)stannane |
InChI |
InChI=1S/C4H4.6CH3.2Sn/c1-3-4-2;;;;;;;;/h1-2H2;6*1H3;; |
InChIキー |
XARXNRBKDLHCGG-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C(=C)C(=C)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate](/img/structure/B14359152.png)
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)

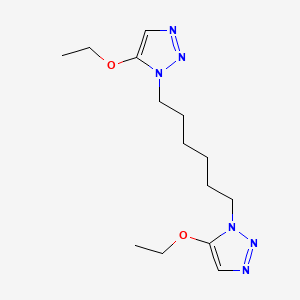
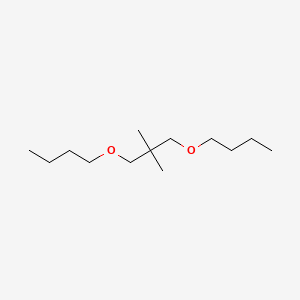
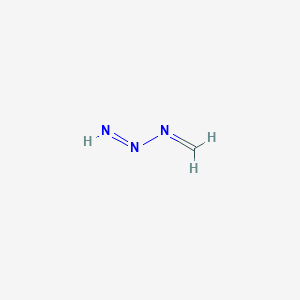
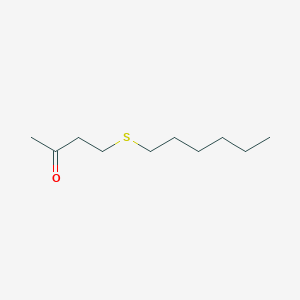



![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)
